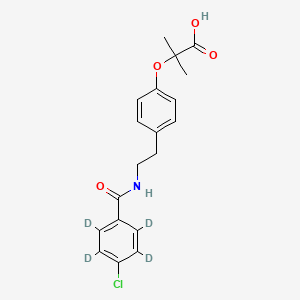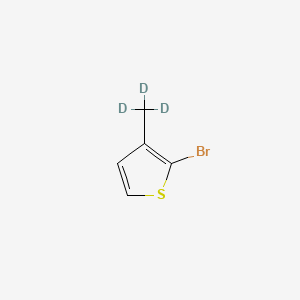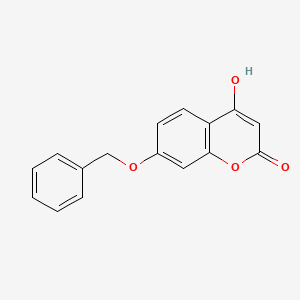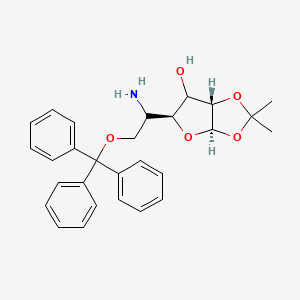
rac 3-O-Methyl DOPA-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 3-O-Methyl DOPA-d3: is a deuterium-labeled compound, which is a derivative of 3-O-Methyl DOPA. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. The compound is significant in pharmaceutical research, particularly in the study of metabolic pathways and drug development .
Preparation Methods
The synthesis of rac 3-O-Methyl DOPA-d3 involves the incorporation of deuterium into the 3-O-Methyl DOPA molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The synthetic route may involve multiple steps, including protection and deprotection of functional groups, methylation, and deuterium exchange reactions .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
rac 3-O-Methyl DOPA-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
rac 3-O-Methyl DOPA-d3 has several scientific research applications:
Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze metabolic pathways.
Biology: The compound is used to study the metabolism of 3-O-Methyl DOPA in biological systems, particularly in the context of neurotransmitter synthesis and degradation.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs that are metabolized to 3-O-Methyl DOPA.
Industry: The compound is used in the development and quality control of pharmaceuticals, ensuring the accuracy and precision of analytical methods .
Mechanism of Action
The mechanism of action of rac 3-O-Methyl DOPA-d3 involves its role as a labeled analog of 3-O-Methyl DOPA. It is metabolized in a similar manner to 3-O-Methyl DOPA, allowing researchers to trace its metabolic pathways and interactions within biological systems. The molecular targets and pathways involved include aromatic L-amino acid decarboxylase and catechol-O-methyltransferase, which are key enzymes in the metabolism of neurotransmitters .
Comparison with Similar Compounds
rac 3-O-Methyl DOPA-d3 can be compared with other similar compounds such as:
3-O-Methyl DOPA: The non-labeled version of the compound, used in similar metabolic studies but without the isotopic labeling.
L-DOPA: A precursor to neurotransmitters like dopamine, used in the treatment of Parkinson’s disease.
Methyldopa: An antihypertensive drug that is metabolized to 3-O-methyl-methyldopa, which has similar metabolic pathways
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies .
Properties
IUPAC Name |
2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














